molecular formula C15H13FO3 B15289097 3-Biphenylacetic acid, 4'-fluoro-5-methoxy- CAS No. 61888-66-2

3-Biphenylacetic acid, 4'-fluoro-5-methoxy-

Cat. No.: B15289097
CAS No.: 61888-66-2
M. Wt: 260.26 g/mol
InChI Key: PJGIEMNLNSDYOE-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 4'-fluoro-5-methoxy- is a biphenyl derivative featuring a fluoro substituent at the 4' position and a methoxy group at the 5 position of the biphenyl scaffold, with an acetic acid moiety at the 3 position. Its structure combines halogenated and alkoxy groups, which influence its electronic properties, solubility, and biological activity.

Properties

CAS No.

61888-66-2

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methoxyphenyl]acetic acid

InChI

InChI=1S/C15H13FO3/c1-19-14-7-10(8-15(17)18)6-12(9-14)11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

PJGIEMNLNSDYOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4’-Fluoro-5-methoxy-3-biphenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

4’-Fluoro-5-methoxy-3-biphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4’-Fluoro-5-methoxy-3-biphenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-5-methoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluoro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

(a) 3'-Chloro-5'-Fluoro-5-Methoxy-[1,1'-Biphenyl]-3-Carboxylic Acid (CAS 1261922-66-0)
  • Substituents : Chloro (3'), fluoro (5'), methoxy (5), carboxylic acid (3).
  • Molecular Formula : C₁₄H₉ClF₂O₃ (inferred from ).
  • Key Differences : The presence of a chloro group at the 3' position increases molecular weight (vs. hydrogen in the target compound) and enhances lipophilicity. Chlorine’s electron-withdrawing effect may alter reactivity in cross-coupling reactions or binding affinity in biological systems .
(b) 3'-Fluoro-5-Methoxy-[1,1'-Biphenyl]-3-Carboxylic Acid (CAS 948018-60-8)
  • Substituents : Fluoro (3'), methoxy (5), carboxylic acid (3).
  • Molecular Formula : C₁₄H₁₁FO₃.
  • Key Differences: The absence of a 4'-fluoro substituent (vs. target compound) reduces steric hindrance and may impact metabolic stability.
(c) 3'-Fluoro-5-Methoxy-[1,1'-Biphenyl]-3,4'-Dicarboxylic Acid (CAS 1261970-06-2)
  • Substituents : Fluoro (3'), methoxy (5), carboxylic acid (3 and 4').
  • Molecular Formula : C₁₅H₁₁FO₅.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) Solubility (Water)
3-Biphenylacetic acid, 4'-fluoro-5-methoxy- ~274.25 4'-F, 5-OCH₃, -CH₂COOH ~2.8 Low
3'-Chloro-5'-fluoro-5-methoxy analog ~308.68 3'-Cl, 5'-F, 5-OCH₃, -COOH ~3.5 Very low
3'-Fluoro-5-methoxy analog ~258.23 3'-F, 5-OCH₃, -COOH ~2.5 Moderate
3,4'-Dicarboxylic acid analog ~290.25 3'-F, 5-OCH₃, -COOH (x2) ~1.2 High

Notes:

  • The target compound’s acetic acid moiety (-CH₂COOH) provides a balance between lipophilicity and acidity compared to direct carboxylic acid (-COOH) derivatives.
  • Chlorine substitution increases LogP significantly, favoring lipid bilayer penetration but complicating aqueous formulation .

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